molecular formula C16H14O4 B8458225 Methyl 4-acetoxy-4'-biphenylcarboxylate

Methyl 4-acetoxy-4'-biphenylcarboxylate

Cat. No.: B8458225
M. Wt: 270.28 g/mol
InChI Key: QLLMDUIBWIKULB-UHFFFAOYSA-N
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Description

Methyl 4-acetoxy-4'-biphenylcarboxylate is a biphenyl-based ester derivative characterized by an acetoxy group (-OAc) at the 4-position of one phenyl ring and a methyl ester (-COOCH₃) at the 4'-position of the adjacent phenyl ring. This compound is synthesized via esterification of 4-acetoxy-4'-biphenylcarboxylic acid with diazomethane . It has been investigated for applications in liquid crystal technology due to its molecular polarity, resonance properties, and ability to stabilize smectic B (SB) phases in liquid crystalline systems .

Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

methyl 4-(4-acetyloxyphenyl)benzoate

InChI

InChI=1S/C16H14O4/c1-11(17)20-15-9-7-13(8-10-15)12-3-5-14(6-4-12)16(18)19-2/h3-10H,1-2H3

InChI Key

QLLMDUIBWIKULB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Liquid Crystal Research

(a) 4-n-Alkoxyphenyl-4’-Octyloxybiphenyl-4-Carboxylate
  • Structure : Features a biphenyl core with alkoxy (-OR) and octyloxy (-OC₈H₁₇) substituents.
  • Phase Behavior : Exhibits SB phases due to electronic resonance in the biphenylcarboxylate group, which enhances dipole-dipole interactions. This resonance is absent in analogues like UPBV-series compounds, leading to different phase stability (e.g., Sc* phases in UPBV) .
(b) (S)-3-Methyl-2-Chlorobutyl 4-(4'-Octylcarbonyloxy)Biphenylcarboxylate
  • Structure : Contains a chlorobutyl ester and an octylcarbonyloxy group.
  • Dielectric Properties : Demonstrates a dielectric constant ~3× higher than DOBAMBC (a benchmark ferroelectric liquid crystal), attributed to its polar substituents .
  • Response Speed : Exhibits sharp optical contrast and rapid switching under electric fields, outperforming Methyl 4-acetoxy-4'-biphenylcarboxylate in display applications .
(c) Methyl 4'-Methylbiphenyl-2-Carboxylate
  • Structure : Methyl ester at the 2-position and methyl group at the 4'-position.
  • Applications : Primarily used in organic synthesis; lacks liquid crystalline behavior due to reduced molecular symmetry and dipole alignment compared to the 4-acetoxy derivative .

Physicochemical Properties

Property This compound 4-n-Alkoxyphenyl-4’-Octyloxybiphenyl-4-Carboxylate (S)-3-Methyl-2-Chlorobutyl Derivative
Phase Transition SB phase dominant SB phase Ferroelectric Sc* phase
Dielectric Constant Moderate (data pending) Moderate High (~3× DOBAMBC)
Synthetic Complexity Low (direct esterification) Moderate (multi-step alkylation) High (chiral synthesis)
Thermal Stability High (acetoxy group resists hydrolysis) Moderate (alkoxy groups prone to oxidation) Low (chlorobutyl group labile)

Functional Group Impact on Performance

  • Acetoxy Group: Enhances polarity and stabilizes SB phases via resonance (Figure 7 in ). However, it may reduce solubility in non-polar solvents compared to alkylated analogues.
  • Chlorobutyl Ester : Introduces chirality and strong dipole moments, critical for ferroelectric behavior but increases synthetic complexity .
  • Methyl Ester vs. Alkoxy Chains : Methyl esters provide rigidity, favoring ordered phases, while alkoxy chains improve solubility and lower phase transition temperatures .

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